6-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid
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Overview
Description
10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10210~2,11~0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10.2.1.0~2,11~.0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then subjected to further reactions, such as cyclization and chlorination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10.2.1.0~2,11~.0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Acidic or basic medium, elevated temperatures.
Reduction: Anhydrous conditions, inert atmosphere.
Substitution: Polar aprotic solvents, moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10.2.1.0~2,11~.0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10.2.1.0~2,11~.0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl groups and is used in similar synthetic applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and similar chemical transformations.
Uniqueness
10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10.2.1.0~2,11~.0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID is unique due to its complex structure, which imparts distinct chemical reactivity and biological activity. Its combination of trifluoromethyl groups, chlorine atom, and multiple rings makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C23H18ClF6NO2 |
---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
10-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid |
InChI |
InChI=1S/C23H18ClF6NO2/c24-14-7-15-17-9-1-2-10(3-9)18(17)19(31-20(15)16(8-14)21(32)33)11-4-12(22(25,26)27)6-13(5-11)23(28,29)30/h4-10,17-19,31H,1-3H2,(H,32,33) |
InChI Key |
RDFIXTNXKOUBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C(=CC(=C4)Cl)C(=O)O)NC3C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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